molecular formula C17H26N2O4S B2684326 ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 914234-56-3

ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2684326
CAS No.: 914234-56-3
M. Wt: 354.47
InChI Key: OTROWDVJYGOUIO-UHFFFAOYSA-N
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Description

ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a tetramethylbenzenesulfonyl group

Properties

IUPAC Name

ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-6-23-17(20)18-7-9-19(10-8-18)24(21,22)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROWDVJYGOUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the ethyl ester and the tetramethylbenzenesulfonyl group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester or the tetramethylbenzenesulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The tetramethylbenzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-(4-SUBSTITUTED PHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound also features an ethyl ester and a substituted aromatic ring but differs in the core structure.

    PIPERAZINE-CONTAINING DRUGS: Many drugs contain the piperazine ring, but the specific substituents and their positions can significantly alter their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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